molecular formula C17H21N3O2 B2356023 N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide CAS No. 2034432-32-9

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Cat. No. B2356023
CAS RN: 2034432-32-9
M. Wt: 299.374
InChI Key: ATXKMEFTWFNNOE-UHFFFAOYSA-N
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Description

“N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide” is a compound that contains a piperidine and a quinoline moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Quinoline is a nitrogen-containing bicyclic compound . The presence of these heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction of anilines using malonic acid equivalents was previously considered to be the easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as the one in “N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are present in various therapeutic agents and have a broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity . The quinoline core is often associated with interesting results in terms of EPI activity and physico-chemical properties .

Antioxidant Activity

Quinoline derivatives also exhibit antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.

Anti-inflammatory Activity

Quinoline-based compounds have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimalarial Activity

Quinoline derivatives have been used in the development of antimalarial drugs . Their unique chemical structure contributes to their antimalarial activity.

Antituberculosis Activity

Quinoline-based compounds have shown potential in the treatment of tuberculosis . Their antituberculosis activity is another important application in medicinal chemistry.

Organic Synthesis

Quinoline derivatives play a considerable role in organic synthesis as multifunctional synthetic intermediates . They represent wide classes of natural products and are used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc .

Material Science

Quinoline-based compounds have also found applications in material science. For instance, 4-quinolin-8-yloxy based diamine monomer was used in the preparation of a series of novel polyimides .

Mechanism of Action

Target of Action

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a potent, time-dependent, irreversible FAAH inhibitor . FAAH (Fatty Acid Amide Hydrolase) is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide. By inhibiting FAAH, this compound increases the concentration of these fatty amides, leading to various physiological effects.

Mode of Action

The compound interacts with FAAH by binding to its active site, leading to the inhibition of the enzyme’s activity . This prevents the breakdown of fatty acid amides, resulting in an increase in their concentrations. The increased levels of these fatty amides can then interact with their respective receptors and exert their effects.

properties

IUPAC Name

N-ethyl-4-quinolin-8-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-18-17(21)20-11-8-14(9-12-20)22-15-7-3-5-13-6-4-10-19-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXKMEFTWFNNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide

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